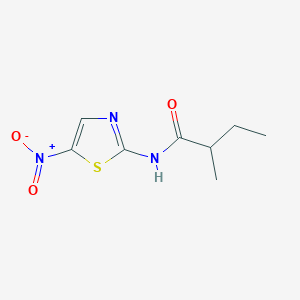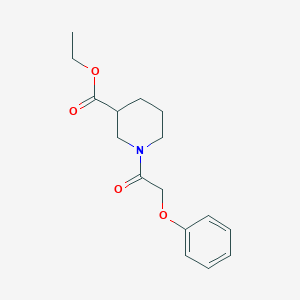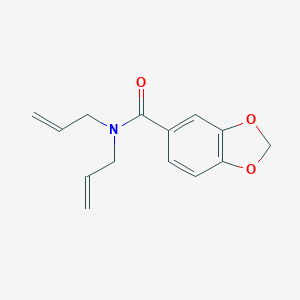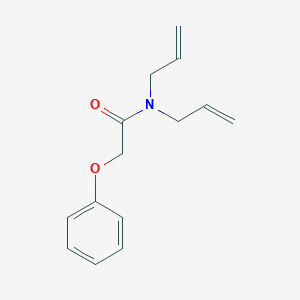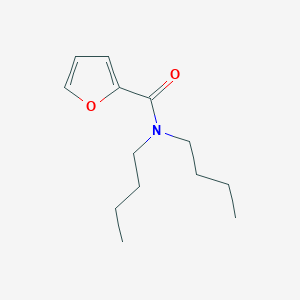![molecular formula C20H22N2O7 B263171 Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate](/img/structure/B263171.png)
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate, also known as MDMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MDMA is a psychoactive drug that belongs to the class of entactogens, which are substances that produce a feeling of empathy, love, and emotional openness. MDMA has been studied extensively for its ability to treat various mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression.
Mécanisme D'action
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep, while dopamine and norepinephrine are neurotransmitters that are involved in the regulation of pleasure and reward.
Biochemical and Physiological Effects
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate has several biochemical and physiological effects on the body. The drug increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and oxytocin, which can lead to increased feelings of empathy and emotional openness.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate has several advantages and limitations for lab experiments. The drug has been shown to be effective in the treatment of various mental health conditions, which makes it a valuable tool for researchers studying these conditions. However, the use of Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate in lab experiments is highly regulated due to its potential for abuse and the risk of adverse effects.
Orientations Futures
There are several future directions for the study of Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate. One area of research is the development of new therapeutic applications for the drug. Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate has shown promise in the treatment of various mental health conditions, and researchers are exploring its potential for the treatment of other conditions such as addiction and autism.
Another area of research is the development of new synthesis methods for Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate. The current synthesis method is complex and requires specialized equipment and expertise. Researchers are exploring new methods that are more efficient and cost-effective.
Conclusion
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The drug has been shown to be effective in the treatment of various mental health conditions, including PTSD, anxiety, and depression. Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to increased feelings of empathy and emotional openness. While there are several advantages and limitations to the use of Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate in lab experiments, the drug has several future directions for research, including the development of new therapeutic applications and synthesis methods.
Méthodes De Synthèse
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate is synthesized by the reaction of safrole with hydrochloric acid and methylamine. The reaction produces MDP2P, which is then converted to Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate using reductive amination. The synthesis of Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate has been the subject of numerous scientific studies due to its potential therapeutic applications. The drug has been shown to be effective in the treatment of PTSD, anxiety, and depression. Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to increased feelings of empathy and emotional openness.
Propriétés
Nom du produit |
Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate |
|---|---|
Formule moléculaire |
C20H22N2O7 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
methyl N-[2-[2-(1,3-benzodioxole-5-carbonylamino)-4,5-dimethoxyphenyl]ethyl]carbamate |
InChI |
InChI=1S/C20H22N2O7/c1-25-16-8-12(6-7-21-20(24)27-3)14(10-17(16)26-2)22-19(23)13-4-5-15-18(9-13)29-11-28-15/h4-5,8-10H,6-7,11H2,1-3H3,(H,21,24)(H,22,23) |
Clé InChI |
GKGUQZNYDNHZEC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)CCNC(=O)OC)NC(=O)C2=CC3=C(C=C2)OCO3)OC |
SMILES canonique |
COC1=C(C=C(C(=C1)CCNC(=O)OC)NC(=O)C2=CC3=C(C=C2)OCO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




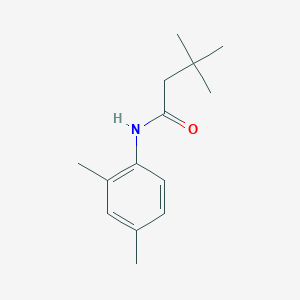




![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)
